molecular formula C17H23BrN4O B2883164 3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole CAS No. 2034460-26-7

3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole

Cat. No. B2883164
CAS RN: 2034460-26-7
M. Wt: 379.302
InChI Key: LZDPAYAMZWPZHO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have enabled the development of hybrid molecules containing 1,3,4-oxadiazole derivatives, demonstrating significant antimicrobial, antilipase, and antiurease activities. These compounds have been synthesized using a variety of starting materials and have shown good to moderate activity against test microorganisms, highlighting their potential as leads for developing new therapeutic agents (Başoğlu et al., 2013).

QSAR Study and Anti-inflammatory Activity

A 2D-QSAR study of novel derivatives of 1,3,4-oxadiazoles has shed light on their anti-inflammatory properties. This research underscores the versatility of 1,3,4-oxadiazoles in exhibiting a wide spectrum of biological activities, including antibacterial, antimalarial, and antioxidant effects. Such studies are crucial for understanding the structure-activity relationship and for designing compounds with enhanced efficacy and reduced toxicity (Somashekhar & Kotnal, 2020).

Antimicrobial and Antibacterial Studies

The synthesis of N-substituted derivatives of 1,3,4-oxadiazoles has been explored, revealing moderate to significant antimicrobial and antibacterial activities. These findings suggest the potential of 1,3,4-oxadiazoles as templates for developing new antimicrobial agents, capable of addressing the growing concern of antibiotic resistance (Khalid et al., 2016).

Synthesis and Characterization of Triazol Derivatives

Research has also focused on the synthesis of 4H-1,2,4-triazol derivatives, indicating their promising antimicrobial activity against various bacterial and fungal strains. These compounds were synthesized without any solvent, showcasing an efficient approach to developing bioactive molecules with potential applications in fighting infectious diseases (Kaneria et al., 2016).

Corrosion Inhibition Studies

Furthermore, studies on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles have highlighted their effectiveness in protecting mild steel in acidic environments. This application is particularly relevant in industrial settings, where corrosion can lead to significant material and economic losses. The physicochemical and theoretical studies provide insights into the mechanisms of action of these compounds, offering a pathway to designing more efficient corrosion inhibitors (Ammal et al., 2018).

properties

IUPAC Name

3-(4-bromophenyl)-5-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN4O/c1-13(2)22-11-9-21(10-12-22)8-7-16-19-17(20-23-16)14-3-5-15(18)6-4-14/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDPAYAMZWPZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-(2-(4-isopropylpiperazin-1-yl)ethyl)-1,2,4-oxadiazole

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